6-Methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with the molecular formula C5H5N3S. It is part of the imidazo-thiadiazole family, known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
The primary targets of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, leading to significant cytotoxic effects .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the depolarization of the mitochondrial membrane and activation of multicaspases . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and death. Specifically, it triggers the mitochondrial pathway of apoptosis, leading to cell death . This involves the depolarization of the mitochondrial membrane and activation of multicaspases, which are key players in the execution-phase of cell apoptosis .
Pharmacokinetics
It has been found that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates . This suggests that the compound may be bioactivated to reactive species .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting their proliferation . Among the tested compounds, one derivative (referred to as 3j) exhibited particularly potent cytotoxic activity on MCF-7 cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have cytotoxic activity on certain cancer cells
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-methylthiadiazole with bromoacetone under reflux conditions in a suitable solvent like ethanol . Another method involves the use of ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl position .
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole: A closely related compound with similar structural features.
1,3,4-Thiadiazole: Another member of the thiadiazole family with distinct biological activities.
Imidazo[1,2-a]pyrimidine: Shares the imidazo core but differs in the fused ring system.
Uniqueness
6-Methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBTAFRWOYLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37654-77-6 |
Source
|
Record name | 6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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